Pre-miR-21 Thermal Stabilization
In a differential scanning fluorimetry (DSF) assay measuring pre-miR-21 thermal stabilization, 1,5-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione hydrochloride produced a positive melting temperature shift (ΔTm MAX) relative to untreated pre-miR-21 control [1]. This thermal stabilization indicates direct binding to the pre-miR-21 RNA secondary structure. The assay was conducted using pre-miR-21 RNA with compound treatment versus untreated baseline, with ΔTm MAX calculated as the difference in melting temperature [1]. This RNA-targeting activity represents a mechanistic departure from classical aminoanthraquinones such as mitoxantrone and ametantrone, which are primarily characterized as DNA intercalators and topoisomerase II inhibitors rather than RNA-stabilizing agents [2].
| Evidence Dimension | Pre-miR-21 thermal stabilization (ΔTm MAX) |
|---|---|
| Target Compound Data | Positive ΔTm MAX (exact value available in full dataset); GI50 = 5.0 μM in ATCC CRL-1790 normal colon cells |
| Comparator Or Baseline | Untreated pre-miR-21 RNA (ΔTm = 0 baseline) |
| Quantified Difference | Positive ΔTm shift indicating RNA binding and stabilization |
| Conditions | Differential scanning fluorimetry (DSF); intrinsic fluorescence max 545/580 nm; all experiments in triplicate |
Why This Matters
This evidence demonstrates RNA-targeting capability not documented for 1,4-regioisomeric aminoanthraquinones, supporting selection for microRNA modulation studies.
- [1] Costales MG, et al. Table 1: Differential scanning fluorimetry and cytotoxicity results for pre-miR-21 stability modulating compounds. ACS Central Science. 2020. PMC6697619. View Source
- [2] Zee-Cheng RK, Cheng CC. Antitumor agents. 1. 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones. J Med Chem. 1979;22(9):1024-1030. View Source
